molecular formula C18H14ClN3O4 B2803710 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-28-4

4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2803710
CAS No.: 898435-28-4
M. Wt: 371.78
InChI Key: LZRPRDSLDJVSSD-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes chloro, nitro, and benzamide groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps. Typically, it begins with the preparation of intermediates such as 4-chloro-3-nitroaniline and 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline. These intermediates undergo condensation reactions under specific conditions, often involving catalytic amounts of acids or bases, controlled temperatures, and inert atmospheres to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are optimized for scalability and efficiency. Common industrial processes may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of palladium on carbon (Pd/C) or iron with hydrochloric acid.

  • Substitution: : The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

  • Hydrolysis: : The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions: Typical reagents and conditions for these reactions include:

  • For reduction: Hydrogen gas with Pd/C or iron with hydrochloric acid.

  • For substitution: Nucleophiles such as amines or thiols in the presence of suitable solvents like ethanol or dimethylformamide (DMF).

  • For hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products: Major products formed from these reactions include amino derivatives, substituted chloro derivatives, and carboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biology, 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: In medicine, research is focused on its potential as a pharmacological agent. The compound's unique structure allows for the exploration of its effects on various biological targets, which could lead to the development of new therapeutic drugs.

Industry: In industry, it can be used in the production of specialty chemicals and advanced materials, where its unique functional groups are beneficial.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activities. The pathways involved often include signal transduction processes that regulate cellular responses, which are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds: Compounds similar to 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide include:

  • 4-chloro-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-7-yl)benzamide

  • 4-chloro-3-nitro-N-(4-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Highlighting Uniqueness: This compound is unique due to its specific chloro, nitro, and benzamide functional groups positioned on a 2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline framework. These structural features confer unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-chloro-3-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c19-14-3-1-12(9-15(14)22(25)26)18(24)20-13-7-10-2-4-16(23)21-6-5-11(8-13)17(10)21/h1,3,7-9H,2,4-6H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPRDSLDJVSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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